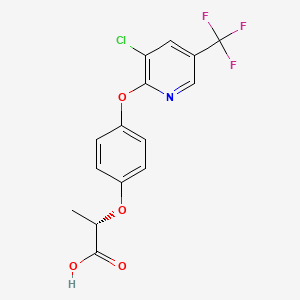
(-)-Haloxyfop
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-haloxyfop is a 2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propanoic acid that has S configuration. It is the least-active enantiomer of the (racemic) herbicide haloxyfop. It is a conjugate acid of a (S)-haloxyfop(1-). It is an enantiomer of a haloxyfop-P.
科学的研究の応用
Herbicidal Applications
1.1 Mechanism of Action
(-)-Haloxyfop functions as an inhibitor of acetyl-coenzyme A carboxylase (ACCase), an essential enzyme in the fatty acid biosynthesis pathway in plants. By disrupting this pathway, this compound effectively inhibits the growth of susceptible grass species while sparing broadleaf crops, making it a valuable tool in integrated weed management strategies .
1.2 Efficacy Against Specific Weeds
Research has demonstrated that this compound is particularly effective against Poa annua and other grass weeds. A study conducted on haloxyfop-resistant and susceptible populations of Poa annua revealed significant differences in survival rates when exposed to varying concentrations of this compound. The resistant population exhibited a much higher LD50 (962.2 g ae ha−1) compared to the susceptible population (46.4 g ae ha−1), indicating the herbicide's efficacy in managing sensitive weed populations .
Environmental Impact Studies
2.1 Aquatic Toxicity
Recent studies have highlighted the developmental toxicity of this compound on aquatic organisms, particularly zebrafish (Danio rerio). Exposure to haloxyfop-p-methyl resulted in significant developmental defects, neurotoxicity, and immunotoxicity, including spinal deformities and reduced swimming ability . These findings underscore the importance of assessing the environmental risks associated with herbicide use.
| Toxicity Type | Observations |
|---|---|
| Developmental Toxicity | Spinal deformities, decreased body length |
| Neurotoxicity | Reduced swimming speed, increased oxidative stress |
| Immunotoxicity | Reduced immune cell counts, increased apoptosis |
2.2 Soil Microbial Impact
The application of this compound has been shown to influence soil microbial communities significantly. A study on Spartina alterniflora revealed that haloxyfop treatment initially reduced bacterial diversity but later led to an increase in specific genera capable of degrading the herbicide . This indicates both immediate ecological impacts and potential for microbial adaptation over time.
Case Studies
3.1 Resistance Management
A notable case study focused on the first documented instance of haloxyfop-resistant Poa annua populations. The research involved dose-response experiments that illustrated the extent of resistance and provided insights into management strategies for resistant weed populations .
3.2 Metabolism and Residue Analysis
In poultry studies, haloxyfop residues were tracked through metabolic pathways after administration to laying hens. Results indicated that a significant portion of the administered dose was excreted or remained in gut contents, with minimal accumulation in eggs and tissues . This information is crucial for understanding the compound's behavior in food production systems.
特性
CAS番号 |
95977-27-8 |
|---|---|
分子式 |
C15H11ClF3NO4 |
分子量 |
361.7 g/mol |
IUPAC名 |
(2S)-2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenoxy]propanoic acid |
InChI |
InChI=1S/C15H11ClF3NO4/c1-8(14(21)22)23-10-2-4-11(5-3-10)24-13-12(16)6-9(7-20-13)15(17,18)19/h2-8H,1H3,(H,21,22)/t8-/m0/s1 |
InChIキー |
GOCUAJYOYBLQRH-QMMMGPOBSA-N |
SMILES |
CC(C(=O)O)OC1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl |
異性体SMILES |
C[C@@H](C(=O)O)OC1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl |
正規SMILES |
CC(C(=O)O)OC1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















